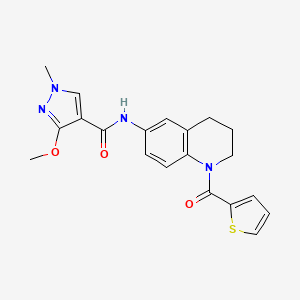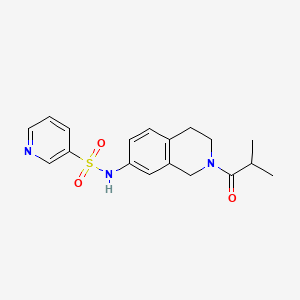
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years due to their diverse biological activities . The synthesis often involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . The reactions improve the atom economy, selectivity, and yield of the product .Aplicaciones Científicas De Investigación
Biological Activity and Therapeutic Potential
Sulfonamide-based compounds, including those related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide, exhibit a wide range of biological activities. They have been identified for their potential antibacterial, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. Recent studies have focused on the synthesis and biological evaluation of sulfonamide hybrids, revealing their pharmacological relevance across multiple therapeutic areas (Ghomashi et al., 2022).
Anticancer Activity
Research into aromatic sulfonamides containing a condensed piperidine moiety, similar in structure to the compound , has shown promising oxidative stress-inducing anticancer effects. A library of such compounds demonstrated cytotoxic effects in micromolar concentrations against various cancer cell lines, including melanoma and leukemia, highlighting their potential as anticancer agents (Madácsi et al., 2013).
Antimicrobial Properties
Studies have also explored the antimicrobial potential of sulfonamide derivatives. New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the antimicrobial versatility of sulfonamide-based compounds (Fadda et al., 2016).
Molecular Interaction Studies
The study of isoquinolinesulfonamide derivatives has provided insights into molecular mechanisms of action, particularly in the inhibition of protein kinases. Compounds like H-89, an isoquinolinesulfonamide, have been used to understand the role of cyclic AMP-dependent protein kinase in various cellular processes, including neurite outgrowth in PC12 cells, highlighting the application of such compounds in molecular biology research (Chijiwa et al., 1990).
Synthetic Chemistry Applications
The compound and its related derivatives have been utilized in synthetic chemistry for the development of new synthetic routes and methodologies. For instance, the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride as a catalyst demonstrates the role of sulfonamide compounds in facilitating complex chemical reactions, contributing to the advancement of synthetic organic chemistry (Khazaei et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is not mentioned in the available resources, 1,2,3,4-tetrahydroisoquinoline derivatives have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
The specific safety and hazards related to “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” are not mentioned in the available resources. It is intended for research use only and not for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13(2)18(22)21-9-7-14-5-6-16(10-15(14)12-21)20-25(23,24)17-4-3-8-19-11-17/h3-6,8,10-11,13,20H,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEMMYTWJAPRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
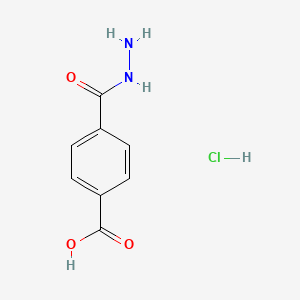
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)
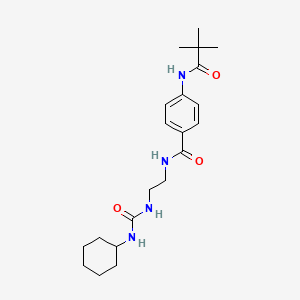
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)
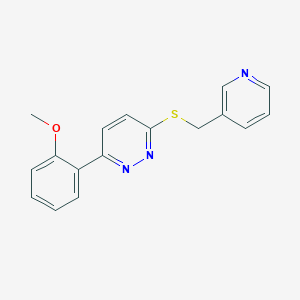
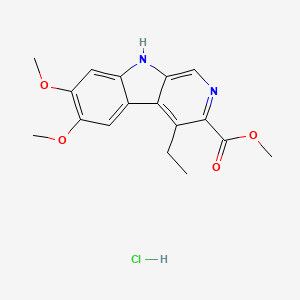
![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)
